Penta-N-acetylchitopentaose

Übersicht

Beschreibung

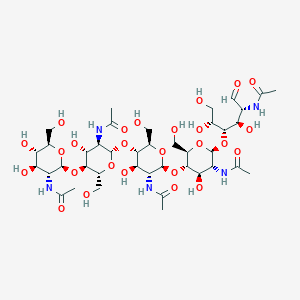

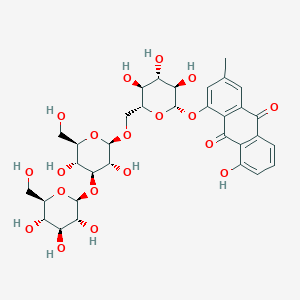

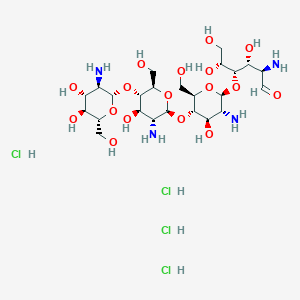

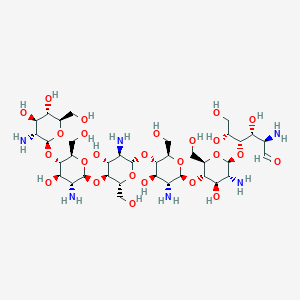

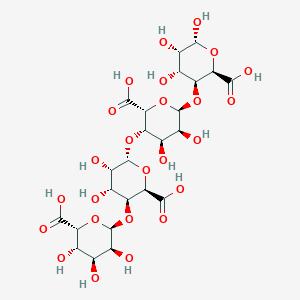

Penta-N-acetylchitopentaose is a pentameric chito-oligosaccharide, which is a derivative of chitin. This compound is composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. It plays a significant role in various biological processes, particularly in plant defense mechanisms and root nodulation in leguminous plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Penta-N-acetylchitopentaose can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of chitinase enzymes that cleave chitin into smaller oligosaccharides. Chemical synthesis typically involves the stepwise addition of N-acetylglucosamine units using glycosylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria, such as Rhizobium species, are used to produce chito-oligosaccharides, including this compound, through the action of chitin synthase and other related enzymes .

Analyse Chemischer Reaktionen

Types of Reactions: Penta-N-acetylchitopentaose undergoes various chemical reactions, including:

Hydrolysis: Breaking down into smaller oligosaccharides or monosaccharides.

Oxidation: Conversion into corresponding oxidized derivatives.

Substitution: Introduction of different functional groups at specific positions on the sugar units.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Use of oxidizing agents like periodate.

Substitution: Use of reagents such as acetic anhydride for acetylation.

Major Products:

Hydrolysis: Smaller chito-oligosaccharides or N-acetylglucosamine.

Oxidation: Oxidized chito-oligosaccharides.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Penta-N-acetylchitopentaose has diverse applications in scientific research:

Chemistry: Used as a model compound for studying chitin and chitosan derivatives.

Biology: Plays a role in plant-microbe interactions, particularly in root nodulation and plant defense responses.

Medicine: Investigated for its potential immunomodulatory and anti-inflammatory properties.

Industry: Utilized in the development of biopesticides and plant growth promoters

Wirkmechanismus

Penta-N-acetylchitopentaose exerts its effects through several mechanisms:

Plant Defense: It acts as an elicitor, triggering plant defense responses by binding to specific receptors on plant cells.

Root Nodulation: Serves as a signaling molecule in the symbiotic relationship between leguminous plants and Rhizobium bacteria, promoting the formation of root nodules

Vergleich Mit ähnlichen Verbindungen

Hexa-N-acetylchitohexaose: A hexameric chito-oligosaccharide with similar biological functions.

Tetra-N-acetylchitotetraose: A tetrameric chito-oligosaccharide involved in similar processes.

Uniqueness: Penta-N-acetylchitopentaose is unique due to its specific pentameric structure, which allows it to interact with certain biological targets more effectively than its shorter or longer counterparts. This specificity makes it particularly useful in studies of plant defense and root nodulation .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTYILOGADPXRZ-RXDSZOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347756 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36467-68-2 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)

![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)